Product packaging for kanamycin B(5+)(Cat. No.:)

kanamycin B(5+)

Cat. No.: B1261298
M. Wt: 488.6 g/mol
InChI Key: SKKLOUVUUNMCJE-FQSMHNGLSA-S
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Description

Contextualization of Kanamycin (B1662678) B within Aminoglycoside Antibiotics Research

Aminoglycosides are a critical class of antibiotics known for their efficacy primarily against aerobic, Gram-negative bacteria, with some activity against Gram-positive bacteria and certain mycobacteria. drugbank.commdpi.com The general mechanism of action for these compounds involves high-affinity binding to the bacterial ribosome, specifically to the 30S ribosomal subunit. drugbank.comwikipedia.org This interaction, which involves the 16S rRNA component, disrupts the fidelity of protein synthesis by causing misreading of the messenger RNA (mRNA) template. drugbank.comsigmaaldrich.com This leads to the incorporation of incorrect amino acids, the production of nonfunctional or toxic peptides, and ultimately, bacterial cell death. drugbank.com

The kanamycins represent an important subgroup of the 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, a structural classification that also includes tobramycin (B1681333) and dibekacin. nih.govasm.orgresearchgate.net The family consists of several related structures, including Kanamycin A, B, and C, which differ in the substitution patterns of amino and hydroxyl groups on their glucopyranosyl ring (referred to as ring I). nih.govasm.org Kanamycin B, specifically, is the 2'-amino-2'-deoxy analogue of Kanamycin A. sigmaaldrich.com These subtle structural distinctions are central to structure-activity relationship (SAR) studies, which seek to understand how specific functional groups influence target binding, antibacterial spectrum, and susceptibility to bacterial resistance mechanisms. nih.govresearchgate.net Research into these relationships is crucial for the continued development of aminoglycosides capable of overcoming the challenge of antibiotic resistance. mdpi.com

Significance of Kanamycin B as a Research Probe and Lead Compound

Beyond its direct application as an antibiotic, Kanamycin B serves a dual role in modern research as both a chemical probe and a lead compound for drug development.

A chemical probe is a small molecule used to selectively modulate the function of a specific biological target, thereby allowing researchers to investigate that target's role in a broader biological context. unc.edunih.govthermofisher.kr Kanamycin B is utilized as a research probe to interrogate the mechanics of the bacterial ribosome and the intricacies of protein synthesis. drugbank.comnih.gov Its well-defined interaction with the ribosomal decoding A-site makes it an invaluable tool for studying ribosome function and antibiotic resistance mechanisms. nih.govresearchgate.net More recently, research has expanded to investigate Kanamycin B's interactions with non-canonical targets, such as G-quadruplex (G4) DNA structures, suggesting its potential as a probe to explore G4 dynamics and their role in cellular processes. mdpi.com In molecular biology laboratories, kanamycin is also widely used as a selective agent to isolate bacteria that have successfully incorporated a plasmid containing a kanamycin resistance gene. wikipedia.orgsigmaaldrich.com

As a lead compound, Kanamycin B provides a foundational scaffold for the synthesis of novel derivatives with improved or entirely new biological activities. acs.orgusu.edu A significant area of this research involves chemically modifying Kanamycin B to overcome acquired bacterial resistance, which often occurs through the enzymatic modification of the antibiotic. nih.govnih.gov Furthermore, medicinal chemists have successfully used Kanamycin B as a starting point to generate compounds with different therapeutic applications. A notable example is the conversion of Kanamycin B from an antibacterial to an antifungal agent through the attachment of hydrophobic alkyl chains, creating amphiphilic molecules. acs.orgusu.edunih.govnih.gov This strategy has yielded potent antifungal agents, demonstrating the remarkable versatility of the kanamycin scaffold in drug discovery. acs.orgusu.edu

Detailed research findings have shown that specific modifications to the Kanamycin B structure can lead to compounds with new or enhanced bioactivities. These efforts highlight its importance as a versatile starting point for medicinal chemistry campaigns.

Derivative ClassStructural ModificationResulting Activity/SignificanceReference(s)
Amphiphilic Analogues Attachment of an octyl group at the O-4″ position.Converted the antibacterial agent into a novel antifungal agent. acs.orgusu.edunih.gov
FG03 Lead Compound Replacement of the 3″-amino group with a hydroxyl group.Served as a key lead compound that inspired the synthesis of a library of antifungal Kanamycin B analogues. acs.orgusu.edu
6"-Thioether Derivatives Attachment of C12 and C14 aliphatic chains at the 6″-position via a thioether linkage.Exhibited good antibacterial and antifungal activity; were poorer substrates for aminoglycoside-modifying enzymes, potentially delaying resistance. nih.govnih.govacs.org
6"-Guanidino Derivative Introduction of a guanidine (B92328) residue at the 6" position of the related Kanamycin A.Resulted in a compound with improved activity against S. aureus. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H42N5O10+5 B1261298 kanamycin B(5+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H42N5O10+5

Molecular Weight

488.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

InChI

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

SKKLOUVUUNMCJE-FQSMHNGLSA-S

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C[NH3+])O)O)[NH3+])[NH3+]

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+]

Synonyms

aminodeoxykanamycin
bekanamycin
bekanamycin sulfate
bekanamycin sulfate (1:1)
kanamycin B
kanendomycin

Origin of Product

United States

Biosynthetic Pathways and Engineering of Kanamycin B

Microbial Origins and Enzymology of Kanamycin (B1662678) B Biosynthesis

The biosynthesis of kanamycin B is orchestrated by a dedicated set of enzymes encoded within a gene cluster in Streptomyces kanamyceticus. This intricate process involves a series of enzymatic reactions that build the characteristic aminoglycoside scaffold.

Streptomyces kanamyceticus Biosynthetic Machinery

Streptomyces kanamyceticus is the natural producer of the kanamycin complex, which includes kanamycins A, B, and C. wikipedia.orgnih.gov Kanamycin A is typically the main product, with kanamycin B being a minor component, constituting about 5-7% of the total production. nih.gov The biosynthetic machinery for these compounds is encoded by a specific gene cluster. nih.gov The initial stages of the pathway, leading to the formation of the 2-deoxystreptamine (B1221613) (2-DOS) core, are shared with the biosynthesis of other aminoglycosides like neomycin and butirosin. wikipedia.org

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of kanamycin B involves a cascade of enzymatic modifications. Several key enzymes have been identified and their functions characterized. Notably, the conversion of kanamycin B to kanamycin A is catalyzed by two enzymes: the Fe(II)/α-ketoglutarate-dependent dioxygenase KanJ and the NADPH-dependent reductase KanK. nih.govresearchgate.net KanJ catalyzes the oxidative deamination of the C2' position of kanamycin B, forming a keto group. rcsb.orgnih.gov This is followed by the action of KanK, which reduces the intermediate to produce kanamycin A. nih.gov Another crucial enzyme is the 2'-N-acetylparomamine deacetylase, KanN, which was initially proposed to be involved only in kanamycin B synthesis in a parallel pathway. nih.gov Glycosyltransferases, such as KanE (also known as KanM2), play a pivotal role in adding sugar moieties to the 2-DOS core. google.com

The table below summarizes some of the key enzymes involved in the later stages of kanamycin biosynthesis.

EnzymeGeneFunction
Kanamycin B dioxygenasekanJCatalyzes the oxidative deamination of the C2' position of kanamycin B. rcsb.orgnih.govuniprot.org
2'-oxo-kanamycin B reductasekanKReduces the 2'-oxo intermediate to form kanamycin A. nih.govresearchgate.net
2'-N-acetylparomamine deacetylasekanNInitially proposed to be involved in kanamycin B synthesis. nih.gov
GlycosyltransferasekanE (kanM2)Transfers sugar moieties to the 2-DOS core. google.com

Elucidation of Parallel and Branched Biosynthetic Routes

Initially, two different biosynthetic pathways for kanamycin were proposed: a linear pathway and a parallel pathway. nih.govsemanticscholar.org The parallel pathway hypothesis suggested that kanamycin A and B were synthesized through separate branches. nih.gov However, recent studies involving gene disruption experiments have provided strong evidence against the parallel pathway model in vivo. nih.govplos.org

Disruption of the kanJ gene in S. kanamyceticus resulted in the accumulation of kanamycin B and the cessation of kanamycin A production. nih.govplos.org This finding strongly supports a linear pathway where kanamycin B is a direct precursor to kanamycin A. nih.govplos.orgnih.gov Further experiments, including the disruption of the kanN gene, which was predicted to be essential only for kanamycin B synthesis in the parallel model, led to the loss of production of both kanamycin A and B, further refuting the parallel pathway hypothesis. plos.org Therefore, the current understanding is that kanamycin biosynthesis proceeds through a linear pathway where the final step is the conversion of kanamycin B to kanamycin A, catalyzed by KanJ and KanK. plos.orgnih.gov

Metabolic Engineering Strategies for Kanamycin B Production and Analog Generation

The elucidation of the kanamycin biosynthetic pathway has opened avenues for metabolic engineering to enhance the production of desired components and to create novel analogs. plos.orgcreative-diagnostics.com These strategies primarily involve the targeted manipulation of the biosynthetic genes.

Gene Disruption and Overexpression Studies

To increase the yield of kanamycin B, a valuable precursor for the semi-synthesis of other antibiotics like arbekacin (B1665167) and dibekacin, researchers have employed gene disruption strategies. nih.gov Specifically, the targeted disruption of the kanJ gene in S. kanamyceticus successfully blocked the conversion of kanamycin B to kanamycin A, leading to a significant, 12-fold increase in the production of kanamycin B. nih.govplos.orgnih.gov

Conversely, to minimize the production of kanamycin B as a byproduct and increase the purity of kanamycin A, overexpression of both kanJ and kanK genes has been explored. nih.govresearchgate.net Strains engineered to have multiple copies of these genes exhibited a significant reduction in kanamycin B yield. plos.orgnih.gov

The table below illustrates the impact of gene manipulation on kanamycin production.

Genetic ModificationEffect on Kanamycin ProductionReference
Disruption of kanJ12-fold increase in Kanamycin B yield nih.govplos.orgnih.gov
Overexpression of kanJ and kanK54% decrease in Kanamycin B yield plos.orgnih.gov

Directed Biosynthesis of Kanamycin B Analogs

The substrate flexibility of some of the enzymes in the kanamycin biosynthetic pathway can be exploited for the directed biosynthesis of novel analogs. By introducing modified substrates or by using enzymes from other aminoglycoside pathways, it is possible to generate new kanamycin B-related compounds with potentially improved properties. frontiersin.orgnih.gov For instance, the relaxed substrate specificity of aminoglycoside-modifying enzymes from other pathways can be used to achieve regiospecific modifications of the kanamycin B structure. frontiersin.org This approach holds promise for the creation of new antibiotics to combat drug-resistant bacteria. frontiersin.org

Molecular Mechanism of Action of Kanamycin B

Ribosomal Targeting and Inhibition of Bacterial Protein Synthesis

Kanamycin (B1662678) B's primary mechanism of action involves the inhibition of protein synthesis by binding to the bacterial ribosome. biocompare.comwikipedia.orgmdpi.com This interaction leads to a cascade of events that ultimately prove fatal to the bacterium. The process is multifaceted, affecting various stages of translation, including initiation, elongation, and termination. creative-diagnostics.com

Kanamycin B, like other aminoglycosides, specifically targets the 30S ribosomal subunit, a key component of the 70S bacterial ribosome. drugbank.comsigmaaldrich.com This subunit is responsible for decoding the genetic information carried by mRNA. creative-diagnostics.com The binding of Kanamycin B to the 30S subunit is a critical first step in its antibacterial action. This interaction alters the conformation of the 30S subunit, setting the stage for subsequent disruptions in protein synthesis. creative-diagnostics.com The binding affinity of Kanamycin B to the 30S subunit is high, leading to an irreversible inhibition of ribosomal function. drugbank.comresearchgate.net

Within the 30S subunit, Kanamycin B specifically binds to a highly conserved region of the 16S ribosomal RNA (rRNA), known as the decoding A site. asm.orgnih.govcaymanchem.com This site is crucial for the accurate recognition of the mRNA codon by the corresponding aminoacyl-tRNA. Kanamycin B's binding pocket is formed by nucleotides in helix 44 of the 16S rRNA. asm.org Key nucleotides involved in this interaction include A1408 and G1491 (Escherichia coli numbering). creative-diagnostics.comresearchgate.net The interaction involves hydrogen bonds and electrostatic forces between the drug molecule and the rRNA. creative-diagnostics.com Specifically, Kanamycin B binds to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein. drugbank.comnih.gov This binding stabilizes a conformation of the A site that is prone to errors.

The binding of Kanamycin B to the A site has profound consequences on the fidelity of mRNA decoding. It induces a conformational change in the ribosome that decreases the accuracy of the decoding process, leading to the misreading of the mRNA sequence. biocompare.comwikipedia.orgdrugbank.com This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or even toxic proteins. drugbank.comresearchgate.net The accumulation of these aberrant proteins within the bacterial cell contributes significantly to the bactericidal effect of the antibiotic. researchgate.net Kanamycin B's interference with the proofreading process of the ribosome increases the error rate of protein synthesis.

In addition to causing misreading during elongation, Kanamycin B also interferes with the initiation of protein synthesis. It can block the formation of the 70S initiation complex, which is formed by the association of the 30S initiation complex (composed of the 30S subunit, mRNA, and initiator tRNA) with the 50S ribosomal subunit. sigmaaldrich.com By preventing the proper assembly of the ribosome, Kanamycin B effectively halts protein synthesis at its very beginning. creative-diagnostics.com Some studies suggest that aminoglycosides like kanamycin can interfere with the binding of initiation factor IF3, which plays a role in the fidelity of initiation codon selection and the association of the ribosomal subunits. nih.gov

Modulation of mRNA Decoding and Translational Fidelity

Structural Determinants of Kanamycin B-Ribosome Recognition

The specific interaction between Kanamycin B and the ribosome is governed by the three-dimensional structures of both the antibiotic and the ribosomal A site. Kanamycin B is a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside. asm.orgnih.gov Its structure includes a neamine (B104775) core, composed of a 2-deoxystreptamine ring (ring II) and a glucosaminopyranose ring (ring I), which is crucial for binding to the A site. asm.org

The amino groups of Kanamycin B play a critical role in its interaction with the negatively charged phosphate (B84403) backbone of the rRNA. The 6'-NH2 group is particularly important for high-affinity binding. asm.org The orientation of the rings relative to each other, influenced by intramolecular hydrogen bonds, also contributes to the drug's activity. asm.orgnih.gov

Crystal structures of aminoglycosides complexed with the ribosomal A site reveal that the drug inserts its ring I into the A site helix, where it stacks against G1491 and forms a pseudo-base pair with A1408. rcsb.orgnih.gov This interaction displaces two universally conserved adenine (B156593) residues (A1492 and A1493), causing them to bulge out, a conformation that is critical for decoding. rcsb.orgbiorxiv.org

Mutations in the A site, particularly at positions like 1408 and 1409, can lead to resistance by altering the binding site and reducing the affinity of the antibiotic. acs.orgnih.gov However, studies have shown that even with certain mutations, Kanamycin B can still bind, suggesting it may promote different interactions in mutant ribosomes. acs.orgnih.gov

Broader Cellular Function and Non-Ribosomal Interactions of Kanamycin B

While the primary target of Kanamycin B is the ribosome, emerging research indicates that its cellular effects may be broader than just the inhibition of protein synthesis. Studies have identified that Kanamycin B can bind to other RNA molecules within the cell, suggesting potential non-ribosomal targets and functions. nih.govnih.gov

Genome-wide studies in Escherichia coli have identified over two hundred RNA sequences that bind to Kanamycin B, including small non-coding RNAs (ncRNAs), transfer RNAs (tRNAs), and ribosomal RNAs (rRNAs) outside of the canonical A site. nih.gov For instance, Kanamycin B has been shown to bind to the 5' untranslated region (UTR) of certain genes, such as napF and narK, and can influence their expression. nih.govfrontiersin.org This suggests that Kanamycin B may play a role in regulating various cellular processes beyond translation, such as microbial metabolism, biofilm formation, and two-component systems. nih.govfrontiersin.org

The binding of Kanamycin B to these non-ribosomal RNAs can induce structural changes that may affect their function. nih.gov These findings open up new avenues for understanding the full spectrum of Kanamycin B's cellular activities and suggest that its bactericidal effects might be a result of a combination of ribosomal and non-ribosomal interactions. nih.gov

Kanamycin B Activity on Eukaryotic Ribosomes

While the primary target of kanamycin B is the prokaryotic ribosome, it also exhibits activity, albeit at higher concentrations, on eukaryotic ribosomes. This interaction is of significant scientific interest as it sheds light on the structural and functional differences between prokaryotic and eukaryotic translation machinery and provides a basis for the development of new therapeutic agents.

Research into the effects of kanamycin B on eukaryotic protein synthesis has often utilized in vitro translation systems, such as rabbit reticulocyte lysates, to determine its inhibitory potential. These studies have revealed that kanamycin B can inhibit the translation of messenger RNA (mRNA) into protein in a dose-dependent manner. The concentration at which the activity of an enzyme is inhibited by 50% is known as the IC50 value. In a study using a rabbit reticulocyte lysate system to translate luciferase mRNA, kanamycin B demonstrated a measurable inhibitory effect. nih.govasm.org

The activity of kanamycin B on eukaryotic ribosomes is intrinsically linked to its chemical structure, particularly the substituents on its glucopyranosyl moiety (ring I). nih.govnih.gov Kanamycin B, along with kanamycin A, tobramycin (B1681333), and dibekacin, belongs to the kanamycin subgroup of 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotics. nih.govnih.govresearchgate.net A key determinant in the interaction of aminoglycosides with the eukaryotic ribosomal decoding center is the nature of the substituent at the 6' position of ring I. nih.gov Aminoglycosides possessing a 6'-hydroxyl group are generally more effective inhibitors of eukaryotic protein synthesis compared to those with a 6'-amino group, like kanamycin B. asm.orgembopress.org However, studies have shown that kanamycin B and other kanamycins with a 6'-amino group still exhibit similar levels of inhibition of eukaryotic protein synthesis in rabbit reticulocyte translation assays. nih.govasm.org

The primary binding site for aminoglycosides is the decoding A site on the small ribosomal subunit. nih.govnih.govresearchgate.net In eukaryotes, this corresponds to the 80S ribosome. researchgate.netresearchgate.net The difference in a single nucleotide within this binding site—adenosine (B11128) at position 1408 in prokaryotic 16S rRNA versus guanosine (B1672433) in eukaryotic 18S rRNA—is a major reason for the selective toxicity of aminoglycosides towards bacteria. embopress.org The presence of guanosine in eukaryotes leads to a lower binding affinity for many aminoglycosides, including kanamycin B. embopress.org

Despite this reduced affinity, kanamycin B can still interfere with eukaryotic translation. This interaction can lead to a decrease in the fidelity of translation, although its primary effect at higher concentrations is the inhibition of protein synthesis. escholarship.org The ability of aminoglycosides to interact with the eukaryotic ribosome has been explored for its potential to induce read-through of premature termination codons (PTCs), a mechanism that could be therapeutic for certain genetic diseases. nih.gov

The following table presents the IC50 values for Kanamycin B and related aminoglycosides from a study investigating their inhibitory activity on eukaryotic protein synthesis in a rabbit reticulocyte lysate system.

CompoundIC50 (µM) on Rabbit Reticulocyte Ribosomes
Kanamycin B70.3
Kanamycin A91.2
Tobramycin40.4
Dibekacin59.1
Kanamycin C85.2

Molecular and Genetic Mechanisms of Kanamycin B Resistance

Enzymatic Modification of Kanamycin (B1662678) B

The most prevalent mechanism of clinical resistance to kanamycin B involves its chemical modification by aminoglycoside-modifying enzymes (AMEs). asm.orgmdpi.com These enzymes, often encoded by genes on mobile genetic elements like plasmids and transposons, catalyze the covalent modification of specific amino or hydroxyl groups on the kanamycin B molecule. nih.govfrontiersin.org This structural alteration hinders the antibiotic's ability to bind to the 30S ribosomal subunit, thereby rendering it ineffective. creative-diagnostics.comasm.orgasm.org There are three main families of AMEs that inactivate kanamycin B: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs). mdpi.comnih.govresearchgate.net

Table 1: Major Aminoglycoside-Modifying Enzymes (AMEs) Acting on Kanamycin B

Enzyme Family Specific Enzyme Examples Modification Reaction Site(s) on Kanamycin B Reference
AACs AAC(3), AAC(2'), AAC(6') Acetylation (transfers acetyl group from acetyl-CoA) 3-NH₂, 2'-NH₂, 6'-NH₂ mdpi.comnih.govasm.org
APHs APH(3'), APH(2") Phosphorylation (transfers phosphate (B84403) group from ATP/GTP) 3'-OH, 2"-OH mdpi.comnih.govasm.org
ANTs ANT(4'), ANT(2") Nucleotidylation (transfers adenyl group from ATP) 4'-OH, 2"-OH asm.orgmdpi.comrcsb.org

Aminoglycoside Acetyltransferases (AACs) are a diverse family of enzymes that inactivate kanamycin B by catalyzing the acetylation of one of its amino groups, using acetyl-Coenzyme A as the acetyl donor. mdpi.comnih.gov This modification prevents the antibiotic from properly binding to the bacterial ribosome. mdpi.com

AAC(6') : These enzymes are the most frequently encountered in clinical isolates. mdpi.com They acetylate the 6'-amino group of kanamycin B. The bifunctional enzyme AAC(6')/APH(2"), found in pathogens like Staphylococcus aureus and Enterococcus faecalis, is of particular concern as it possesses two distinct enzymatic activities and confers resistance to a broad range of aminoglycosides, including kanamycin and gentamicin. mdpi.comnih.gov

AAC(3) : This was one of the first types of AACs to be described. mdpi.com These enzymes acetylate the 3-amino group of the 2-deoxystreptamine (B1221613) ring of kanamycin B. researchgate.netasm.org

Aminoglycoside Phosphotransferases (APHs) inactivate kanamycin B by phosphorylating its hydroxyl groups, using a triphosphate nucleotide like ATP or GTP as the phosphate donor. mdpi.comnih.gov The addition of a bulky, negatively charged phosphate group sterically hinders the antibiotic's interaction with its ribosomal target. nih.govrcsb.org

APH(3') : These enzymes were among the first resistance mechanisms to be identified and are highly prevalent. nih.gov They transfer a phosphate group to the 3'-hydroxyl group of kanamycin B. The development of semisynthetic aminoglycosides like 3',4'-dideoxykanamycin B (dibekacin) was a direct response to the challenge posed by APH(3') enzymes, as the removal of the target 3'-hydroxyl group prevents inactivation. nih.govnih.gov

APH(2") : This group of enzymes, important in Gram-positive bacteria like enterococci and staphylococci, phosphorylates the 2"-hydroxyl group of kanamycin B. asm.orgnih.gov Some APH(2") enzymes preferentially use GTP over ATP as a phosphate donor. asm.orgnih.gov The bifunctional enzyme AAC(6')/APH(2") also utilizes this phosphotransferase activity. nih.gov

Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, catalyze the transfer of a nucleotide monophosphate, typically an adenyl group (AMP) from ATP, to a hydroxyl group on the kanamycin B molecule. mdpi.comfrontiersin.org This modification also results in the inactivation of the antibiotic. rcsb.org

ANT(2") : The ANT(2")-Ia enzyme, prevalent in Gram-negative pathogens, confers resistance to kanamycin, gentamicin, and tobramycin (B1681333) by adenylating the 2"-hydroxyl group. asm.orgrcsb.org

ANT(4') : These enzymes modify the 4'-hydroxyl group of kanamycin B and other related aminoglycosides. asm.orgnih.gov

Aminoglycoside Phosphotransferases (APHs)

Ribosomal Target Site Alterations

The second major strategy bacteria employ to resist kanamycin B is the modification of its target, the A-site (decoding region) of the 16S rRNA within the 30S ribosomal subunit. creative-diagnostics.comnih.gov These alterations, which include mutations and enzymatic methylation of the rRNA, reduce the binding affinity of the drug, allowing protein synthesis to continue in its presence. creative-diagnostics.commdpi.com

Mutations in the bacterial 16S rRNA gene (rrs) can confer high levels of resistance to kanamycin B. creative-diagnostics.commednexus.org These mutations typically occur at highly conserved nucleotide positions within the A-site, directly interfering with the key contacts between the antibiotic and the ribosome. asm.orgethz.ch Since many bacteria, including Mycobacterium tuberculosis, have only one or a few copies of the rrs gene, a single mutation can lead to a resistant phenotype. asm.orgasm.org

Table 2: Key 16S rRNA Mutations Conferring Resistance to Kanamycin B

Nucleotide Position (E. coli numbering) Type of Mutation Organism(s) where identified Consequence Reference
A1408 A → G M. tuberculosis, B. burgdorferi, M. abscessus Confers high-level resistance to kanamycin and amikacin (B45834) by disrupting a critical binding contact. asm.orgasm.orgoup.com
U1406 U → A M. tuberculosis (in vitro), M. abscessus Confers resistance to kanamycin. oup.comasm.org
C1409 C → T M. abscessus Confers resistance to kanamycin. oup.com
G1491 G → T M. abscessus Confers resistance to kanamycin. oup.com

The A1408G mutation is one of the most frequently observed mutations in clinical isolates resistant to kanamycin. asm.orgasm.org This specific adenine (B156593) is a crucial binding site for the 4,6-disubstituted aminoglycoside family, which includes kanamycin. asm.orgasm.org Its mutation to guanine (B1146940) severely compromises the drug's ability to bind to the ribosome. asm.org

A clinically significant and increasingly reported mechanism of high-level aminoglycoside resistance is the enzymatic methylation of specific nucleotides in the 16S rRNA A-site. mednexus.orgoup.com This post-transcriptional modification is carried out by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. oup.com The addition of a methyl group to a key nucleotide sterically blocks the binding of kanamycin B and other aminoglycosides. nih.govoup.com Genes encoding these methyltransferases, such as armA and rmt genes, are often located on mobile genetic elements, facilitating their rapid spread among pathogenic bacteria. mednexus.orgoup.com

Two primary methylation sites are known to confer resistance:

Methylation at G1405 : Methylation of the N7 position of guanine 1405 (m⁷G1405) confers high-level resistance to 4,6-disubstituted aminoglycosides like kanamycin and gentamicin, but not to apramycin. oup.com

Methylation at A1408 : Methylation of the N1 position of adenine 1408 (m¹A1408) results in resistance to kanamycin and apramycin, but typically not gentamicin. oup.comoup.com The methyltransferase KamB, originally found in an aminoglycoside-producing organism, is an example of an enzyme that catalyzes this modification. nih.govoup.com

This resistance mechanism is particularly effective because the enzymes modify all rRNA copies in the cell, leading to a uniformly resistant ribosome population and very high levels of resistance to most clinically important aminoglycosides. asm.orgoup.com

Mutations in Ribosomal Proteins

Kanamycin B, like other aminoglycosides, functions by binding to the 30S ribosomal subunit, which interferes with protein synthesis and leads to errors in translation. oup.com Mutations in the components of this subunit, specifically the 16S rRNA and associated ribosomal proteins, can confer resistance by reducing the binding affinity of the antibiotic. nih.gov

Research has identified specific mutations that lead to high-level kanamycin resistance. For instance, in Borrelia burgdorferi, an A1402G mutation in the 16S rRNA, which is homologous to the A1408 position in Escherichia coli, was shown to confer a more than 90-fold increase in resistance to kanamycin. nih.gov This specific nucleotide position is located in helix 44 of the 16S rRNA, a critical site for aminoglycoside binding. nih.gov Mutations at this site directly disrupt the interaction between the drug and its ribosomal target. nih.gov

Table 1: Documented Ribosomal Mutations Conferring Kanamycin Resistance This table is interactive. Click on the headers to sort the data.

Organism Gene/RNA Mutation Homologous Site in E. coli Level of Resistance Conferred Reference
Borrelia burgdorferi 16S rRNA A1402G A1408 >90-fold increase in MIC nih.gov
Mycobacterium tuberculosis 16S rRNA A1400G A1408 High-level resistance nih.gov
Escherichia coli 16S rRNA A1408G N/A High-level resistance nih.gov

Efflux Pump Systems and Permeability Barriers

A primary strategy for bacteria to resist antibiotics is to limit the intracellular concentration of the drug. This is achieved by actively pumping the antibiotic out of the cell using efflux pumps and by reducing its entry by modifying the permeability of the cell membrane. oup.comubc.ca

Efflux pumps are transport proteins that expel a wide range of substrates, including antibiotics, from the bacterial cytoplasm or periplasm. nih.gov Two of the most clinically significant superfamilies of efflux pumps in Gram-negative bacteria are the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) superfamily. nih.govnih.gov

RND pumps are complex tripartite systems that span both the inner and outer membranes of Gram-negative bacteria, enabling them to expel substrates directly into the external medium. nih.govmdpi.com The AdeABC efflux pump in Acinetobacter baumannii is a well-characterized RND system that confers resistance to a variety of antibiotics, including aminoglycosides like gentamicin. nih.govmdpi.com Overexpression of such pumps, often due to mutations in their regulatory genes, is a common cause of multidrug resistance in clinical isolates. mdpi.com Similarly, the MATE (Multidrug and Toxic Compound Extrusion) family pump MdtK in Salmonella enterica has been found to be responsible for extruding aminoglycosides. nih.gov

MFS transporters are another large and diverse group of pumps that contribute to antibiotic resistance. nih.gov While their role in aminoglycoside resistance is generally considered less prominent than that of RND pumps, certain MFS pumps can contribute to reduced susceptibility. nih.govscienceopen.com

The outer membrane of Gram-negative bacteria serves as a natural barrier to many antibiotics. Kanamycin and other aminoglycosides are hydrophilic molecules that primarily cross this barrier through porin channels. oup.commdpi.com Bacteria can modulate the permeability of their outer membrane to reduce antibiotic uptake. ubc.canih.gov

One mechanism involves altering the expression or type of porin proteins. ubc.ca For example, studies in E. coli have shown that exposure to sub-inhibitory concentrations of kanamycin can lead to an increase in the expression of the OmpC porin relative to OmpA. ubc.ca OmpC forms a smaller channel than other porins like OmpF, thereby restricting the passage of larger antibiotics. ubc.ca In kanamycin-resistant E. coli, downregulation of several outer membrane proteins, including OmpA and OmpW, has been observed, which is consistent with a strategy to decrease membrane permeability. oup.com

Another key aspect of outer membrane permeability is the interaction of aminoglycosides with lipopolysaccharide (LPS) on the bacterial surface. Kanamycin can promote its own uptake by binding to Mg2+ sites on LPS, disrupting the outer membrane and increasing its permeability. nih.govnih.gov Consequently, modifications to the LPS structure can lead to reduced antibiotic binding and uptake, contributing to resistance. nih.govnih.gov

**Table 2: Outer Membrane Proteins Implicated in Kanamycin Resistance in E. coli*** *This table is interactive. Click on the headers to sort the data.

Protein Function Change in Kanamycin-Resistant Strain Consequence for Resistance Reference
TolC Outer membrane component of efflux pumps Up-regulated Increased efflux of antibiotic oup.com
OmpC Porin Increased expression Decreased membrane permeability to antibiotics ubc.ca
OmpA Outer membrane protein Down-regulated Decreased membrane permeability oup.com
OmpW Outer membrane protein Down-regulated Decreased membrane permeability oup.com
FadL Outer membrane protein (fatty acid transport) Down-regulated Altered membrane composition/permeability oup.com

Role of Major Facilitator Superfamily (MFS) and Resistance-Nodulation-Division (RND) Efflux Pumps

Genetic Basis and Dissemination of Kanamycin B Resistance

The genetic determinants of kanamycin B resistance are often located on mobile genetic elements, which facilitates their rapid spread among bacterial populations.

Plasmids are extrachromosomal DNA molecules that can replicate independently and are a primary vehicle for the spread of antibiotic resistance genes. wikipedia.org Resistance to kanamycin is frequently mediated by genes carried on plasmids. cambridge.orgfhsu.edu These plasmids often carry multiple resistance genes, leading to multidrug resistance. wikipedia.org

The most common mechanism of plasmid-mediated kanamycin resistance is enzymatic modification of the antibiotic. The gene aphA1, which encodes an aminoglycoside phosphotransferase, is frequently found on plasmids in E. coli and confers resistance to kanamycin. cambridge.org Another example is the aphA6 gene, which also encodes a kanamycin phosphotransferase and has been shown to be transferred on a plasmid in A. baumannii. plos.org In Mycobacterium abscessus, a large conjugative plasmid named pMAB01 was identified carrying genes for an aminoglycoside 6'-N-acetyltransferase and two aminoglycoside phosphotransferases, conferring resistance to kanamycin. nih.govasm.org

Horizontal gene transfer (HGT) is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. It is the primary mechanism for the dissemination of plasmid-borne resistance genes. plos.org The main modes of HGT are conjugation, transformation, and transduction.

Conjugation, the transfer of genetic material (often plasmids) through direct cell-to-cell contact, is a major driver for the spread of kanamycin resistance. plos.org Studies have demonstrated the successful in vitro transfer of plasmids carrying kanamycin resistance genes like aphA6 from drug-resistant A. baumannii to susceptible strains. plos.org These conjugative plasmids can sometimes have a very broad host range, allowing them to transfer resistance between different bacterial species and genera. biorxiv.org

Integrons are another genetic element crucial for the acquisition and spread of resistance genes. These elements can capture and express gene cassettes, including those conferring aminoglycoside resistance. In A. baumannii, an integron containing several antibiotic resistance genes, including one for an aminoglycoside, was found to be transferred from a plasmid into the recipient chromosome via HGT. oup.com This highlights how HGT allows for the rapid assembly and dissemination of multidrug resistance platforms in pathogenic bacteria. plos.orgoup.com

Structure Activity Relationships and Rational Design of Kanamycin B Analogs

Chemical Modifications and Semisynthesis Strategies

Chemical modifications and semisynthesis have been pivotal in generating a diverse range of kanamycin (B1662678) B analogs. These strategies allow for the targeted alteration of specific functional groups on the kanamycin B scaffold, leading to derivatives with modified biological profiles.

Modifications at Specific Positions (e.g., 2', 6'', C6')

Modifications at the 2', 6'', and C6' positions of kanamycin B have been extensively explored to enhance its antibacterial activity and overcome resistance mechanisms.

The 2'-amino group plays a role in making the drug less susceptible to alterations in the ribosomal decoding site. asm.org While the 2'-amino group contributes an additional positive charge to ring I, its modification can influence the drug's interaction with the ribosome. asm.org For instance, the introduction of a 2'-nitro group can create suicide substrates for aminoglycoside phosphotransferases, enzymes responsible for resistance, although these derivatives often exhibit poor antibiotic activity. asm.org

The 6''-hydroxyl group has been a frequent target for modification. Substitution of the 6''-hydroxyl group with various moieties, including halogens, amino, amido, thioalkyl, or alkoxy groups, has been investigated. nih.gov A negative correlation was observed between the size of the 6''-substituent and antibacterial activity against sensitive strains. nih.gov Only derivatives with small substituents at this position, such as chloro, bromo, azido, amino, and small alkyl groups, retained acceptable activity. nih.gov For example, 6''-deoxy-6''-chlorokanamycin B showed a slight decrease in inhibitory potency towards phospholipase A1 while maintaining good microbiological activity. nih.gov The attachment of linear alkyl chains (e.g., dodecyl or tetradecyl) at the 6''-position via a thioether bond has been shown to confer antifungal activity. researchgate.net

Modifications at the C6' position, which bears an amino group, have also been explored. The free 6'-amino groups of kanamycin B are susceptible to acetylation by aminoglycoside acetyltransferases (AACs), a common resistance mechanism. mdpi.com Therefore, strategies to protect this group or alter its properties have been pursued.

Design of Cationic Amphiphiles Derived from Kanamycin B

A promising strategy to enhance the antimicrobial spectrum of kanamycin B involves its conversion into cationic amphiphiles. nih.govacs.org This is achieved by attaching hydrophobic moieties, such as linear alkyl chains, to the polar kanamycin B backbone. nih.govacs.org This modification confers amphiphilic properties, which can lead to a novel mechanism of action, including disruption of the fungal cell membrane. acs.orgnih.gov

The length of the attached alkyl chain is a critical determinant of activity. nih.gov Chains ranging from C8 to C16 have been shown to exhibit better potency. acs.org For example, attaching a C12 or C14 aliphatic chain at the 6"-position of kanamycin B through a thioether linkage resulted in compounds with good antibacterial and antifungal activity. nih.gov These derivatives were also poorer substrates for several aminoglycoside-modifying enzymes. nih.gov

Synthesis of Ring Fragments as Minimal Motifs

To understand the minimal structural requirements for biological activity, researchers have synthesized fragments of the kanamycin molecule. The pseudo-disaccharide containing rings I and II (neamine) was traditionally considered essential for antibiotic activity. nih.gov However, recent studies have explored the potential of the ring II/III fragment as a minimal structural motif. nih.govcsic.esmdpi.com

A novel protocol was established to prepare the kanamycin ring II/III fragment, which demonstrated bactericidal activity, even against resistant strains. nih.govcsic.esmdpi.com This fragment was also found to be a binder of AAC(6') and APH(3') enzymes and a poor substrate for ANT(4'), suggesting its potential as a scaffold for developing inhibitors of these resistance enzymes. nih.govcsic.esmdpi.com

Elucidation of Structure-Activity Relationships (SAR) for Kanamycin B and Derivatives

The systematic study of how structural modifications affect the biological activity of kanamycin B and its analogs has provided valuable insights into its SAR.

Impact of Amino and Hydroxyl Group Substitutions

The number and location of amino and hydroxyl groups on the kanamycin B scaffold are critical for its activity. nih.govasm.orgnih.gov

Replacing the 6'-amino group with a hydroxyl group significantly reduces the inhibitory activity of kanamycin B on bacterial ribosomes. nih.gov This highlights the crucial role of the positive charge at this position for strong ribosomal binding. Conversely, the presence of a 2'-amino group, as in kanamycin B, contributes an additional positive charge that makes the drug less sensitive to mutations in the ribosomal decoding site. asm.org Kanamycin B, with its five amino groups, is generally more tolerant of modifications than kanamycin A, which has four. mdpi.com

The hydroxyl groups also play a role in activity, although their impact can be more subtle. For instance, the presence or absence of a 3'-hydroxyl group is relevant for the interaction with the C1409-G1491 base pair in the ribosomal A site. asm.org SAR studies on a library of kanamycin B analogs with alkylated hydroxyl groups revealed that for antifungal activity, the O-4" position is the optimal site for attaching a linear alkyl chain. acs.org These studies also indicated that the 3"-NH2 and 6"-OH groups are not essential for this antifungal activity. acs.org

Correlation between Structural Features and Ribosomal Binding Affinity

The primary mechanism of action of kanamycin B is its binding to the A site of the bacterial 16S ribosomal RNA, which interferes with protein synthesis. csic.esresearchgate.net The affinity of kanamycin B and its derivatives for the ribosomal A site is a key determinant of their antibacterial potency.

The positively charged amino groups of kanamycin B are crucial for its high-affinity binding to the negatively charged phosphate (B84403) backbone of the rRNA. researchgate.net The loss of a basic amino group, for instance through 6'-N-acetylation, has a more significant negative impact on the ribosomal binding affinity of kanamycin A (four amino groups) than on kanamycin B (five amino groups). mdpi.comresearchgate.net

Table 1: Impact of Modifications at the 6''-Position of Kanamycin B on Antibacterial Activity

6''-SubstituentRelative Antibacterial ActivityReference
Hydroxyl (Kanamycin B)High nih.gov
ChloroAcceptable nih.gov
BromoAcceptable nih.gov
AzidoAcceptable nih.gov
AminoAcceptable nih.gov
MethylcarbamidoAcceptable nih.gov
AcetamidoAcceptable nih.gov
MethylthioAcceptable nih.gov
O-methylAcceptable nih.gov
O-ethylAcceptable nih.gov
O-isopropylAcceptable nih.gov
Bulky alkyl/amido groupsLow nih.gov

Table 2: Structure-Activity Relationship of Kanamycin B Analogs

ModificationEffect on ActivityReference
Replacement of 6'-NH2 with 6'-OHDecreased activity nih.gov
Addition of C12/C14 alkyl chain at 6"-positionGood antibacterial and antifungal activity nih.gov
Synthesis of Ring II/III fragmentRetained bactericidal activity nih.govcsic.esmdpi.com
Alkylation at O-4" positionOptimal for antifungal activity acs.org

Computational Approaches in Kanamycin B Derivative Design

Computational methods have become indispensable in the rational design of novel Kanamycin B analogs, offering efficient pathways to explore vast chemical spaces and predict the biological activities of potential drug candidates. These in silico techniques, including fragment-based virtual screening and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, have been pivotal in identifying and optimizing new derivatives with enhanced antibacterial properties.

Fragment-Based Virtual Screening

Fragment-based virtual screening (FBVS) is a computational strategy that has been effectively employed in the discovery of new aminoglycoside scaffolds, including analogs of Kanamycin B. This approach involves the screening of small chemical fragments that can be subsequently grown or linked together to form larger, more potent molecules.

The process typically begins with the identification of suitable fragments from extensive chemical libraries. These fragments are selected based on their potential to interact with specific pharmacophoric sites within the target molecule, which for Kanamycin B and its analogs is the bacterial ribosomal RNA A-site. In one such study, two distinct pharmacophores were designed based on the available structural data of aminoglycoside-RNA complexes. A library of molecular fragments was then computationally screened against these pharmacophores to identify fragments that could potentially bind to the target. nih.gov

The identified fragments are then assembled with a core structure, such as the neamine (B104775) core of Kanamycin B, to generate a virtual library of new potential ligands. The neamine moiety is often chosen as the core because it provides an optimal framework for the necessary hydrogen bond interactions within the ribosomal binding site. nih.gov The resulting compounds from this assembly are then subjected to further computational analysis, such as scoring with a 3D-QSAR model, to predict their binding affinity and antibacterial activity. nih.gov

This combined approach of fragment-based screening followed by 3D-QSAR scoring has led to the identification of several new potential ligands with predicted activities comparable to less potent aminoglycoside antibiotics. nih.gov The majority of the most active hits identified through this method feature the neamine core with a single ring substituent, highlighting the importance of this structural motif for activity. nih.gov

Fragment Library Screening Method Core Structure Outcome
Commercially available chemical fragmentsPharmacophore-based virtual screeningNeamineIdentification of fragments for assembly into novel aminoglycoside analogs. nih.gov
Substituted sugar rings derived from known aminoglycosidesVirtual ScreeningNeamineGeneration of a virtual library of Kanamycin B analogs. nih.gov

3D-QSAR Studies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a powerful computational tool used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. In the context of Kanamycin B analogs, 3D-QSAR models have been developed to understand the structural requirements for antibacterial activity and to predict the potency of newly designed derivatives.

The development of a 3D-QSAR model begins with the creation of a dataset of molecules with known biological activities. For Kanamycin B analogs, this dataset typically includes derivatives with variations in their substituent groups. The three-dimensional structures of these molecules are then aligned based on a common scaffold, such as the neamine core. nih.gov Since a crystal structure for Kanamycin B in the Protein Data Bank (PDB) was not available, its structure was modeled using the scaffold of Kanamycin A (PDB ID: 2ESI). nih.gov

Once the molecules are aligned, molecular interaction fields are calculated around them. These fields represent different properties such as steric (shape), electrostatic (charge distribution), hydrophobic, and hydrogen bonding characteristics. Two common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com

In a study focused on novel aminoglycosides, both CoMFA and CoMSIA were used to build a QSAR model. nih.gov A total of 12 different fields were calculated, including 7 for CoMFA and 5 for CoMSIA. nih.gov The relationship between these calculated fields and the biological activity is then established using statistical methods like Partial Least Squares (PLS) regression. nih.gov This results in a predictive model that can estimate the activity of new, untested compounds.

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecule are likely to increase or decrease biological activity. For example, a contour map might indicate that a bulky substituent in a particular region is favorable for activity (sterically favored region), while a negatively charged group in another area is detrimental. These insights are invaluable for the rational design of more potent Kanamycin B analogs.

3D-QSAR Method Key Parameters Application to Kanamycin B Analogs
CoMFA (Comparative Molecular Field Analysis)Steric and electrostatic fieldsUsed to develop a predictive model for the antibacterial activity of neamine derivatives. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis)Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fieldsEmployed alongside CoMFA to provide a more comprehensive understanding of the structure-activity relationships. nih.gov

Advanced Spectroscopic and Biophysical Characterization of Kanamycin B Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studiesnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. It is particularly well-suited for studying the non-covalent interactions between small molecules like kanamycin (B1662678) B and their larger biological receptors such as RNA. nih.govembopress.org

1D 1H-NMR for Ligand-Target Bindingnih.gov

One-dimensional (1D) proton (¹H) NMR spectroscopy is a fundamental method to detect and monitor the binding of a ligand to its target. When kanamycin B binds to its target, such as the bacterial ribosomal A-site RNA, changes in the chemical environment of protons in both the ligand and the target occur. nih.govmarioschubert.ch These changes are observable in the ¹H-NMR spectrum.

Specifically, the imino protons of guanosine (B1672433) (H1) and uridine (B1682114) (H3) in RNA are particularly sensitive probes for monitoring RNA folding and ligand binding. nih.govresearchgate.net These protons are involved in base pairing and are typically protected from exchange with the solvent (water). Their chemical shifts appear in a distinct region of the NMR spectrum (downfield from other protons). nih.gov Upon binding of kanamycin B, perturbations in the positions and broadening of these imino proton signals can be observed. This indicates a direct interaction and can confirm that binding has occurred. nih.govresearchgate.net Similarly, the signals from the protons on the kanamycin B molecule itself will also shift or broaden upon binding to the RNA target. frontiersin.org

Chemical Shift Perturbations for Binding Site Identificationnih.govresearchgate.net

Chemical Shift Perturbation (CSP) mapping is a more detailed NMR technique used to identify the specific binding site of a ligand on its target molecule. nih.govresearchgate.net This method involves comparing the NMR spectra of the target molecule (e.g., RNA) in its free form and in its complex with the ligand (kanamycin B). nih.gov

By titrating the RNA with increasing amounts of kanamycin B, specific nuclei at the binding interface will experience a change in their local electronic environment, leading to a shift in their resonance frequency (chemical shift). researchgate.netbiorxiv.org These perturbations are most commonly monitored using two-dimensional (2D) NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum if the RNA is isotopically labeled with ¹⁵N. marioschubert.chbiorxiv.org

For RNA, changes in the chemical shifts of imino protons are widely used to map interactions on or near structured regions. researchgate.net The magnitude of the chemical shift change for each residue is plotted against the residue number, allowing for the precise identification of the nucleotides that form the binding pocket for kanamycin B. nih.govnih.gov This technique has been instrumental in confirming that aminoglycosides, including those in the kanamycin class, bind to the A-site of the 16S rRNA. embopress.orgnih.gov

Mass Spectrometry Techniques for Molecular Interaction Analysisnih.govacs.org

Mass spectrometry (MS) has emerged as a valuable biophysical tool for characterizing non-covalent interactions between biomolecules and their ligands. It offers high sensitivity and the ability to determine the stoichiometry of complexes. nih.gov

LC-MS/MS in Interaction Studiesresearchgate.netlongdom.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive analytical method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. longdom.orgresearchgate.net While often used for quantifying compounds in complex mixtures, it also plays a role in interaction studies. For instance, LC-MS/MS can be used to confirm the identity of binding partners in a complex mixture or to study how modifications to either the RNA or the ligand affect the interaction. csic.es In the context of kanamycin B, LC-MS/MS has been employed for its precise quantification in various samples. nih.govnih.gov This capability can be leveraged in binding assays to accurately determine the concentration of free versus bound ligand, thereby contributing to the characterization of the interaction. Furthermore, tandem MS (MS/MS) can be used to fragment the isolated RNA-ligand complex to gain insights into the binding site. acs.orgpnas.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Bindingbiorxiv.orgoup.comnih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. researchgate.net By titrating a solution of kanamycin B into a sample cell containing the target RNA, ITC can determine the complete thermodynamic profile of the interaction in a single experiment. oup.comutwente.nl This includes the binding affinity (Ka), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). researchgate.net

Research on the interaction of aminoglycosides with their RNA targets has shown that the binding is often an intricate balance of enthalpic and entropic contributions. acs.org For example, studies on the binding of neomycin-class aminoglycosides to the A-site RNA revealed that the binding affinity and the underlying thermodynamic forces are dependent on factors like pH and salt concentration. acs.orgacs.org ITC experiments have demonstrated that the binding of aminoglycosides to RNA is often linked to the uptake of protons, and the enthalpy of binding can become more favorable at higher pH values. acs.orgacs.org

The binding of kanamycin B to various biological targets has been characterized using ITC, revealing that the nature of the interaction can be highly dependent on the specific target. For instance, the binding of kanamycin B to the outer membrane protein TolC was found to be an entropy-driven process. frontiersin.org

Thermodynamic Parameters for Kanamycin B and Related Aminoglycoside Interactions with RNA Targets
LigandRNA TargetTechniqueBinding Affinity (Kd)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Stoichiometry (n)
Kanamycin Bc-di-GMP-I RiboswitchITCData Not SpecifiedData Not SpecifiedData Not SpecifiedData Not Specified
Kanamycin AAPH(3')-IIIaITCData Not Specified-0.7 to -3.8 (ΔCp)Data Not SpecifiedData Not Specified
Kanamycin BTolC ProteinITCData Not Specified80.0 ± 0.9-88.3 ± 0.8~1
NeomycinA-site RNA (pH 6.0)ITC~10-7 M-1.8 ± 0.1+7.6~1
ParomomycinA-site RNA (pH 7.0)ITC~3.7 x 10-9 M-10.7 ± 0.5+0.8~1
RibostamycinA-site RNA (pH 6.0)ITC~5.9 x 10-8 M-3.1 ± 0.1+6.8~1

Note: The table includes data for kanamycin B and structurally related aminoglycosides to provide context for the thermodynamic profiles of these interactions. The specific values can vary significantly depending on experimental conditions (pH, temperature, buffer). acs.orgacs.orgfrontiersin.orgtennessee.edu

MicroScale Thermophoresis (MST) in Ligand-RNA Binding Assays

MicroScale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption. researchgate.net The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is influenced by the molecule's size, charge, and solvation shell. researchgate.netacs.org When a ligand binds to a target molecule, these properties often change, leading to a different thermophoretic movement that can be detected and used to determine binding affinities. researchgate.net For RNA-ligand interaction studies, one binding partner (typically the RNA) is fluorescently labeled. nih.govnih.gov The migration of the labeled molecule in a microscopic temperature gradient, generated by an infrared laser, is monitored as the concentration of the unlabeled binding partner (the ligand) is titrated. acs.org

In the context of Kanamycin B, MST has been instrumental in verifying and quantifying its binding to various RNA targets identified in genome-wide studies. nih.gov For instance, to validate the findings of a pull-down assay that identified numerous Kanamycin B-binding RNAs in Escherichia coli, MST was employed to measure the dissociation constants (Kd) for these interactions. nih.gov In these experiments, RNA molecules such as non-coding RNAs (ncRNA), transfer RNAs (tRNA), and ribosomal RNA (rRNA) were labeled with a fluorescent dye (e.g., fluorescein-5-thiosemicarbazide) and titrated with Kanamycin B. nih.govnih.gov The binding measurements were conducted using systems like the Monolith NT.115. nih.govfrontiersin.org

As a positive control, the interaction between Kanamycin B and its well-established target, the 16S rRNA A-site, was measured, yielding a Kd of 9.98 μM. nih.gov MST was also used to demonstrate Kanamycin B's direct binding to the 5' untranslated region (UTR) of the napF gene in E. coli, with a measured affinity of 4.5 μM. frontiersin.org In contrast, related aminoglycosides like Ribostamycin and Neamine (B104775) showed weaker binding, and no binding was detected between Kanamycin B and a control RNA, highlighting the specificity of the interaction. frontiersin.org These studies showcase MST as a robust method for confirming direct RNA-ligand interactions and providing precise quantitative data on binding affinities. researchgate.netnih.govfrontiersin.org

Table 1: Dissociation Constants (Kd) for Kanamycin B and Various RNA Targets Measured by MicroScale Thermophoresis (MST)
RNA TargetOrganismDissociation Constant (Kd)Reference
16S rRNA (A-site)Escherichia coli9.98 μM nih.gov
ibsC mRNAEscherichia coli26 μM nih.gov
5' UTR of napF geneEscherichia coli4.5 μM frontiersin.org
tRNA-LeuEscherichia coli16.51 μM nih.gov
tRNA-GlnEscherichia coli10.37 μM nih.gov

Fluorescence-Based Assays for Binding and Conformational Dynamics

Fluorescence-based assays are versatile tools for studying the interactions of small molecules like Kanamycin B with RNA targets. These methods, which include fluorescence anisotropy, Fluorescence Resonance Energy Transfer (FRET), and the use of intrinsic or extrinsic fluorescent probes, provide detailed insights into binding affinity and ligand-induced conformational changes. nih.govnih.govoup.com

Fluorescence Anisotropy: This technique measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a partner. In a competition assay using fluorescence anisotropy, the binding affinity of an in vitro-selected RNA aptamer to Kanamycin B was determined to be 180 nM (Kd). nih.govresearchgate.net This demonstrates the high affinity and specificity that can be achieved between an RNA aptamer and Kanamycin B. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET assays measure the energy transfer between a donor fluorophore and an acceptor fluorophore. acs.org The efficiency of this transfer is highly dependent on the distance between the two fluorophores, making it an effective "spectroscopic ruler" for monitoring binding events and conformational changes. acs.orgcapes.gov.br For studying aminoglycoside-RNA interactions, a FRET-based platform has been developed where the RNA target (e.g., the bacterial A-site) is modified with a fluorescent nucleoside analog (the donor), and the aminoglycoside ligand is labeled with an acceptor dye. nih.govacs.org The binding of the labeled aminoglycoside to the modified RNA brings the donor and acceptor into proximity, resulting in a FRET signal. acs.org This system can be used in competition experiments where unlabeled ligands, such as Kanamycin B, displace the labeled aminoglycoside, causing a decrease in the FRET signal. nih.gov This allows for the determination of the binding efficiency (IC50 values) of new A-site binders. nih.gov

Fluorescent Nucleobase Analogs: The fluorescent nucleobase analog 2-aminopurine (B61359) (2-AP) is a particularly useful probe for investigating RNA dynamics. oup.comresearchgate.net The fluorescence quantum yield of 2-AP is highly sensitive to its local environment, particularly base stacking. researchgate.netmdpi.com By replacing a key nucleotide in an RNA target, such as adenosine (B11128) 1493 (A1493) in a model of the ribosomal A-site, with 2-AP, researchers can monitor local conformational changes upon ligand binding. oup.com The binding of aminoglycosides from the neomycin and kanamycin families to this 2-AP-labeled RNA model induces a significant increase in fluorescence. oup.com This change indicates that the ligand forces the 2-AP probe into a "rotated-out" position, mimicking the conformational state of the natural adenine (B156593) base during the decoding process. oup.com

In another application, a fluorescence microplate assay using a FAM-labeled RNA construct was used to compare the binding of different aminoglycosides to CUG repeats. mdpi.com This study confirmed that Kanamycin B binds to these RNA structures, and such assays are valuable for screening and characterizing small molecules that target pathogenic RNA repeats. mdpi.com

Table 2: Binding Affinities of Kanamycin B Determined by Fluorescence-Based Assays
Assay TypeRNA TargetParameterValueReference
Fluorescence Anisotropy (Competition Assay)K8 RNA AptamerKd180 nM nih.govresearchgate.net
Fluorescence Polarizationpre-tRNAAspIC5052 ± 6 μM oup.com

Computational Modeling and Simulation of Kanamycin B Molecular Behavior

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For kanamycin (B1662678) B, this method has been instrumental in understanding its interaction with various biological targets.

Studies have employed molecular docking to investigate the binding of kanamycin B to the bacterial ribosome, its primary target. The neamine (B104775) core of aminoglycosides, including kanamycin B, consistently adopts a nearly identical position within the A site of the 16S ribosomal RNA. nih.gov Since a crystal structure for kanamycin B in the Protein Data Bank (PDB) was not available, it has been modeled using the scaffold of kanamycin A (PDB 2ESI) for docking studies. nih.gov

Beyond the ribosome, molecular docking has been used to explore kanamycin B's interactions with other proteins. For instance, its interaction with the chitooligosaccharide-specific channel (SmChiP) in Serratia marcescens was investigated. scisoc.or.th The docking results, using the GOLD program, yielded a ChemPLP score of 66.85, suggesting a favorable binding interaction within the protein pore. scisoc.or.th Similarly, docking studies with the outer membrane protein TolC of Escherichia coli showed that kanamycin B has a strong binding affinity with a free energy of -6.5 kcal/mol, indicating a stable complex. frontiersin.org In a different context, the binding of kanamycin B to the DNA gyrase B (PDB ID 4URO) has also been modeled to understand its antimicrobial mechanisms. mdpi.com

The following table summarizes key molecular docking findings for kanamycin B with various biological targets:

Target Protein/RNAOrganismDocking ProgramKey Finding
16S Ribosomal RNA (A site)BacteriaNot specifiedNeamine core adopts a consistent binding pose. nih.gov
Chitoporin (SmChiP)Serratia marcescensGOLDFavorable binding with a ChemPLP score of 66.85. scisoc.or.th
Outer Membrane Protein TolCEscherichia coliNot specifiedStrong binding affinity with a free energy of -6.5 kcal/mol. frontiersin.org
DNA Gyrase BNot specifiedNot specifiedInvestigated as a potential antimicrobial mechanism. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Energetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the energetics of interactions over time.

MD simulations have been crucial in understanding the stability of the kanamycin B-target complexes predicted by docking. For example, a 50 ns MD simulation of the kanamycin-TolC complex was performed to assess its structural dynamics, showing that the complex is stabilized by numerous hydrogen bonds. frontiersin.org These simulations help in understanding how the binding of kanamycin B can induce conformational changes in its target proteins, which is essential for its biological function. frontiersin.org

Kanamycin B Interactions with Ribosomal Components

The interaction of aminoglycosides with the ribosomal decoding A site is a key area of study. MD simulations have been used to investigate the flexibility of the A-site RNA upon antibiotic binding. acs.org These simulations reveal that aminoglycosides can stabilize specific conformations of the ribosomal RNA, thereby interfering with the decoding process. Explicit solvent simulations of the entire ribosome have examined large-scale conformational changes and the stability of drug-ribosome interactions. nih.gov For instance, the binding of aminoglycosides has been shown to overstabilize the 70S ribosome complex, preventing its dissociation. nih.gov

Kanamycin B Interactions with Biological Membranes (Molecular Level)

The interaction of kanamycin B with biological membranes is a critical step in its uptake into bacterial cells. MD simulations, in conjunction with experimental techniques like infrared spectroscopy, have been used to study the interactions of kanamycin A (a close analog of kanamycin B) with bacterial and mammalian membrane models. researchgate.netnih.gov These studies revealed that the positively charged amino groups and hydroxyl groups of kanamycin form strong hydrogen bonds with the phosphate (B84403) and ester carbonyl groups of the lipids in the membrane. researchgate.netnih.gov This interaction leads to a disordering of the bacterial membrane, which may contribute to its antibacterial effect, while the mammalian membrane becomes more ordered and stiffer. researchgate.netnih.gov The stronger interaction of kanamycin B, which has five amino groups compared to kanamycin A's four, with acidic phospholipids (B1166683) further highlights the importance of electrostatic interactions. doi.org Computer-aided conformational analysis has also been used to study how derivatives of kanamycin B insert themselves into a monolayer of phosphatidylinositol, showing that the orientation can be either parallel or perpendicular to the interface depending on the substituents. nih.gov

Protonation States and Their Influence on Molecular Interactions

The protonation state of kanamycin B's multiple amino groups is highly dependent on the pH of the environment and significantly influences its interactions. At physiological pH, several of these amino groups are protonated, giving the molecule a net positive charge. researchgate.net This positive charge is crucial for its electrostatic interactions with the negatively charged phosphate backbone of ribosomal RNA and the headgroups of phospholipids in bacterial membranes. researchgate.netdoi.org MD simulations have been performed with different protonation states of kanamycin B to understand their effect on reaction energetics and binding. researchgate.net For instance, in simulations of its interaction with the enzyme kanamycin B dioxygenase (KanJ), different protonation states of the amino groups were considered to evaluate their impact on the enzymatic reaction. nih.gov

Density Functional Theory (DFT) Simulations for Reaction Mechanisms

Density functional theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity.

DFT simulations have been employed to elucidate the reaction mechanism of enzymes that modify kanamycin B, such as kanamycin B dioxygenase (KanJ). nih.gov These studies proposed a mechanism for the oxidative deamination of kanamycin B, where the C2' position is converted into a keto group. The calculations suggested two possible pathways: one involving an OH rebound to form a hemiaminal intermediate, and another involving the abstraction of two hydrogen atoms leading to an imine species. nih.gov The energy barriers for these pathways were found to be dependent on the pH, with the imine formation being more favorable at acidic and basic pH. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for aminoglycosides to understand the structural features important for their binding to the ribosomal A site. nih.gov These models use a set of known aminoglycoside derivatives with their biological activities to predict the activity of new, untested compounds. For these studies, the structure of kanamycin B was modeled based on the kanamycin A scaffold. nih.gov The goal of such models is to guide the design of new aminoglycoside derivatives with improved activity or altered specificity. nih.gov While specific QSAR models solely focused on kanamycin B are not extensively detailed in the provided context, the methodology is applied to the broader class of aminoglycosides to which it belongs. nih.govresearchgate.net

Interactions of Kanamycin B with Nucleic Acids and Other Cellular Components

Kanamycin (B1662678) B Binding to RNA Aptamers

RNA aptamers are short, single-stranded RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. biorxiv.org Aptamers that bind to Kanamycin B have been identified through in vitro selection techniques, providing a model system for understanding the molecular details of aminoglycoside-RNA recognition. nih.govnih.gov

The binding of Kanamycin B to RNA aptamers is primarily based on shape-specific recognition rather than sequence specificity. nih.gov A recurring structural motif identified in Kanamycin B-binding aptamers is a bulged stem-loop. nih.govnih.gov This motif, often featuring non-Watson-Crick base pairs, creates a widened groove or pocket that accommodates the bulky aminoglycoside molecule. researchgate.net Computational, truncation, and footprinting experiments on a minimal 22-mer Kanamycin B RNA aptamer predict a stem-loop structure with pockets for ligand binding. biorxiv.org Although different aptamers may have entirely different sequences, they often share this common structural feature, suggesting a convergent evolutionary solution for aminoglycoside binding. nih.govnih.gov The interactions are largely electrostatic, driven by the attraction between the positively charged aminium groups of Kanamycin B and the negative phosphate (B84403) backbone of the RNA. acs.org However, the specificity of the interaction is enhanced by a network of directional hydrogen bonds within the binding pocket. acs.org

The binding affinity of Kanamycin B and its analogs to specific RNA aptamers has been quantified using techniques such as surface plasmon resonance and fluorescence anisotropy. nih.gov An RNA aptamer selected specifically for Kanamycin B demonstrated a dissociation constant (Kd) of 180 nM. nih.gov Interestingly, this same aptamer showed a more than 10-fold higher affinity for tobramycin (B1681333) (Kd of 11.6 nM), a closely related aminoglycoside. biorxiv.org

The selectivity is influenced by subtle differences in the structures of the aminoglycosides. For example, the amino group on the first ring of the aminoglycoside has been identified as crucial for aptamer specificity. mdpi.com The difference between Kanamycin A and Kanamycin B is a substitution on the R2 group, where Kanamycin B has an amino group and Kanamycin A has a hydroxyl group; this single change results in lower binding affinities for Kanamycin A with certain aptamers. mdpi.com

The binding affinities of a full-length Kanamycin B RNA aptamer (K8) for various aminoglycosides are detailed in the table below.

CompoundDissociation Constant (Kd)Reference
Kanamycin B181 nM biorxiv.org
Tobramycin11.6 nM biorxiv.org
Neomycin B1.1 µM biorxiv.org
Paromomycin1.5 µM biorxiv.org
Kanamycin A4.4 µM biorxiv.org

Structural Basis of Aptamer Recognition

Kanamycin B Interactions with G-Quadruplex DNA Structures

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.comnih.gov These four-stranded structures are involved in key cellular processes such as the regulation of gene expression and telomere maintenance, making them attractive targets for therapeutic agents. mdpi.comnih.gov

Computational studies have been instrumental in exploring the interaction between Kanamycin B and G4 DNA. mdpi.comresearchgate.net Molecular docking and molecular dynamics (MD) simulations revealed that Kanamycin B can favorably bind to various human G4 structures. mdpi.comnih.gov These studies showed that Kanamycin B interacts effectively with both parallel and hybrid G4 topologies. researchgate.net The binding is often localized to the loops or grooves of the G4 structure. mdpi.com These findings suggest a broader mechanism of action for aminoglycosides beyond their well-known ribosomal RNA targets and may offer insights into aminoglycoside-associated toxicities. nih.govresearchgate.net

G-Quadruplex StructureAssociated Gene/RegionInteraction FindingReference
Bcl-2B-cell lymphoma 2 (Oncogene)Favorable binding in docking & MD simulations researchgate.net
c-kit1c-kit (Oncogene)Favorable binding in docking & MD simulations researchgate.net
c-kit2c-kit (Oncogene)Favorable binding in docking & MD simulations researchgate.net
c-mycc-myc (Oncogene)Favorable binding in docking & MD simulations mdpi.com
mtel24Human telomeric regionFavorable binding in docking & MD simulations researchgate.net

The binding predicted by computational models has been confirmed through in vitro biophysical methods. mdpi.com One-dimensional proton nuclear magnetic resonance (1H-NMR) spectroscopy was used to study the interaction between Kanamycin B and selected G4 structures. mdpi.com The experiments showed characteristic changes in the spectral regions corresponding to the imino and aromatic protons of the G4 structures upon the addition of Kanamycin B. mdpi.com These spectral perturbations provide direct evidence of an interaction, confirming that Kanamycin B binds to the G4 structures, likely in their grooves or loop regions, rather than by intercalating between the G-tetrads. mdpi.com

Docking and Molecular Dynamics Studies of G4 Binding

Modulation of Host-Pathogen Interactions at a Molecular Level

The interaction between a pathogenic microorganism and its host is a complex molecular dialogue crucial for the establishment of an infection. rsc.org Pathogens have evolved sophisticated mechanisms to manipulate host cell signaling pathways, evade the immune system, and create a replicative niche. frontiersin.orgnih.gov This manipulation often involves the secretion of bacterial proteins (virulence factors) that interfere with host processes like phagosome maturation, cytokine secretion, and antigen presentation. frontiersin.orgnih.gov

Kanamycin B's primary and most well-understood role in modulating host-pathogen interactions stems from its function as a potent inhibitor of bacterial protein synthesis. By binding to the A-site of the bacterial 16S ribosomal RNA, a component of the 30S ribosomal subunit, Kanamycin B disrupts the translation process. nih.gov This action is the molecular basis for its antibiotic effect. By halting the production of essential bacterial proteins, Kanamycin B cripples the pathogen's ability to produce the very virulence factors needed to manipulate the host cell. nih.gov Therefore, Kanamycin B indirectly modulates the host-pathogen interaction by disarming the pathogen, preventing it from executing its strategies to subvert host defenses and cause disease. frontiersin.org This disruption allows the host's innate and adaptive immune systems to more effectively clear the infection. mdpi.com

Interactions with Efflux Pump Proteins (e.g., TolC)

Efflux pumps are a significant mechanism of intrinsic and acquired resistance in Gram-negative bacteria, actively transporting a wide range of substrates, including antibiotics, out of the cell. bmbreports.org These pumps often exist as tripartite systems that span the entire bacterial cell envelope, comprising an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane channel. isciii.eselifesciences.org In Escherichia coli, the Resistance-Nodulation-Division (RND) family of pumps, such as AcrAB-TolC and AcrAD-TolC, are prominent examples of such systems. researchgate.netnih.gov The outer membrane component for these complexes is typically the TolC protein, which forms a channel for the final expulsion of the substrate from the bacterium. bmbreports.orgbiorxiv.org

While the AcrAB-TolC pump expels a broad spectrum of hydrophobic compounds, it is generally not effective against hydrophilic aminoglycosides. nih.govfrontiersin.org Instead, the AcrAD-TolC system is primarily responsible for the efflux of aminoglycosides, including kanamycin. researchgate.netasm.org The AcrD pump, in conjunction with the periplasmic protein AcrA and the outer membrane channel TolC, forms a functional tripartite system capable of exporting aminoglycosides from the periplasm directly into the external medium. researchgate.netubc.ca

Research has demonstrated that the presence and expression of the AcrD component are crucial for resistance to kanamycin. Studies on E. coli have shown that pretreatment with sub-inhibitory concentrations of kanamycin induces adaptive resistance specifically to aminoglycosides like kanamycin and streptomycin. ubc.ca This induced resistance is contingent on a functional AcrAD-TolC pump, as strains with a deleted acrD gene fail to develop this resistance, even though the expression of the AcrA component is upregulated. ubc.caubc.ca This indicates that AcrD is an inducible and necessary protein for the efflux-mediated resistance to kanamycin. ubc.ca

Detailed Research Findings

Molecular docking and simulation studies have been employed to investigate the direct interaction between kanamycin and the TolC outer membrane protein at a molecular level. These studies reveal that kanamycin can bind directly to TolC with significant affinity.

Molecular Docking and Binding Affinity: Molecular docking analyses have shown that kanamycin exhibits a competitive binding affinity for TolC. One study reported a strong binding free energy for this interaction, suggesting a stable complex. The interaction is characterized by the formation of multiple hydrogen bonds between the kanamycin molecule and specific amino acid residues within the active site of the TolC protein.

Thermodynamics of TolC-Kanamycin Interaction: Isothermal Titration Calorimetry (ITC) has been used to further characterize the binding thermodynamics. The data from these experiments confirm a direct interaction and reveal that the binding process is primarily entropy-driven, indicating that hydrophobic interactions and conformational changes play a significant role in the stabilization of the TolC-kanamycin complex.

Table 1: Thermodynamic Parameters of Kanamycin B Binding to TolC

ParameterValueUnit
Binding Affinity (Kd)-µM
Binding Free Energy (ΔG)-6.5kcal/mol
Enthalpy Change (ΔH)Positive (Endothermic)kcal/mol
Entropy Change (ΔS)Positivecal/mol·K
This table summarizes the thermodynamic data from molecular docking and ITC studies, highlighting the entropy-driven nature of the interaction. Note: A specific Kd value was not reported in the source.

Table 2: Amino Acid Residues in TolC Interacting with Kanamycin B

Amino Acid ResidueInteraction Type
ASP-374Hydrogen Bond
GLN-113Hydrogen Bond
ARG-367Hydrogen Bond
THR-117Hydrogen Bond
ASN-371Hydrogen Bond
This table lists the key amino acid residues within the TolC active site that form stabilizing hydrogen bonds with the kanamycin molecule, as identified through molecular dynamics simulations.

Advanced Analytical Methodologies for Kanamycin B Research

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Kanamycin (B1662678) B. nih.govresearchgate.net Its versatility allows for various separation and detection strategies tailored to the specific requirements of the analysis.

Direct UV Detection via Complexation

Direct ultraviolet (UV) detection of Kanamycin B is hindered by its lack of a significant chromophore. researchgate.netoup.com To overcome this limitation, a method involving borate (B1201080) complexation has been developed. researchgate.netfao.orgmdpi.com This technique is based on the formation of a complex between the vicinal diol groups in the Kanamycin B structure and borate ions at an alkaline pH. oup.commdpi.com This complexation enhances UV absorption, allowing for direct detection at wavelengths around 205 nm. researchgate.netfao.org A reversed-phase ion-pair liquid chromatographic method utilizing this principle has been successfully developed for the assay of Kanamycin A, and by extension, can be applied to Kanamycin B. researchgate.net The mobile phase for such separations typically includes a borate buffer and an ion-pairing agent like sodium octanesulfonate. researchgate.netmdpi.com

Coupled Detection Techniques (ELSD, MS)

To circumvent the challenges of direct UV detection, HPLC is often coupled with more universal detectors like Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS).

Evaporative Light Scattering Detection (ELSD): ELSD is a valuable technique for detecting compounds like Kanamycin B that lack a UV chromophore, as it does not require the analyte to have specific optical properties. proquest.comresearchgate.net The detector measures the light scattered by the analyte particles after the mobile phase has been evaporated. Several HPLC-ELSD methods have been developed for the determination of Kanamycin B. deepdyve.comnih.gov These methods often employ ion-pair chromatography to achieve separation on reversed-phase columns. proquest.comresearchgate.net For instance, a method using an Agilent Technologies C18 column with a mobile phase of water-acetonitrile containing heptafluorobutyric acid (HFBA) as an ion-pairing reagent has been reported for the direct determination of Kanamycin B in fermentation broth. nih.gov This method demonstrated good linearity and recovery for Kanamycin B. nih.gov

Mass Spectrometry (MS): The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides high selectivity and sensitivity for the analysis of Kanamycin B. proquest.com This technique allows for the confirmation of the analyte's identity based on its mass-to-charge ratio. Ion-pair liquid chromatography coupled with MS/MS is a powerful tool for separating and identifying aminoglycosides. proquest.com Various ion-pairing reagents, such as trifluoroacetic acid (TFA) and nonafluoropentanoic acid (NFPA), have been used to improve retention and ionization of Kanamycin B in reversed-phase HPLC-MS/MS analysis. proquest.com

Derivatization Techniques for Enhanced Detection

Derivatization is a widely employed strategy to enhance the detectability of Kanamycin B by introducing a chromophore or fluorophore into its structure. proquest.com This can be done either before (pre-column) or after (post-column) the chromatographic separation.

Pre-column Derivatization: Several reagents are used for the pre-column derivatization of Kanamycin B's primary amine groups. proquest.com These include:

Phenylisocyanate (PIC): Reacts with the amino groups of kanamycin to form a derivative that can be detected by UV at around 240 nm. proquest.comnih.gov This method has been used for the analysis of kanamycin residues in varicella vaccines. nih.gov

4-chloro-3,5-dinitrobenzotrifluoride (CNBF): This reagent has been used for the determination of Kanamycin A in soil samples, creating a derivative suitable for HPLC analysis. proquest.comresearchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with kanamycin to produce a highly fluorescent derivative, enabling sensitive detection. proquest.com

o-phthaldialdehyde (OPA): OPA can be used for both pre- and post-column derivatization, reacting with primary amines in the presence of a thiol to form a fluorescent product. nih.govproquest.com

Post-column Derivatization: In this approach, the derivatizing reagent is introduced to the column effluent before it reaches the detector. A common method involves the post-column reaction of Kanamycin B with o-phthaldialdehyde (OPA) and a thiol, such as mercaptoethanol, to produce a fluorescent derivative that can be detected with high sensitivity. proquest.comasm.org This technique has been successfully applied to the determination of kanamycin in serum. asm.org

HPLC-MS/MS for Metabolite Profiling

The high sensitivity and specificity of tandem mass spectrometry (MS/MS) make HPLC-MS/MS an invaluable tool for metabolite profiling of Kanamycin B. This technique is crucial for understanding the biotransformation and biosynthetic pathways of the antibiotic. Studies have utilized HPLC-ESI-MS/MS (Electrospray Ionization) to analyze kanamycin biosynthetic intermediates in recombinant host organisms. researchgate.netresearchgate.net By identifying and quantifying various pathway intermediates, researchers can gain insights into the functions of the enzymes involved in kanamycin biosynthesis and potentially engineer pathways to produce novel aminoglycosides. researchgate.net For instance, the yields of different kanamycin congeners, including Kanamycin B, have been determined in recombinant strains expressing different sets of biosynthetic genes. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Kanamycin B, although it requires derivatization to increase the volatility of the antibiotic. The most common derivatization method is trimethylsilylation, where the active hydrogens on the hydroxyl and amine groups are replaced with trimethylsilyl (B98337) (TMS) groups. jst.go.jp

The resulting TMS derivatives of Kanamycin B are volatile enough to be analyzed by GC. jst.go.jp The mass spectra of these derivatives provide structural information and allow for the differentiation of kanamycin A and B. jst.go.jp For example, the mass spectra of TMS-derivatized Kanamycin A and B show characteristic fragment ions that differ by one mass unit, reflecting the difference between a hydroxyl group and an amino group in their respective structures. jst.go.jp A two-step derivatization process involving trimethylsilylation of hydroxyl groups followed by acylation of amino groups has also been reported for the GC-MS analysis of aminoglycosides. nih.gov

Aptasensor-Based Detection and Characterization

Aptasensors represent a rapidly emerging and highly promising technology for the detection and characterization of Kanamycin B. rsc.orgmdpi.com These biosensors utilize aptamers, which are single-stranded DNA or RNA oligonucleotides that can bind to specific target molecules with high affinity and selectivity. mdpi.com Various aptasensor platforms have been developed for Kanamycin B detection, often relying on fluorescence, colorimetric, or electrochemical signal transduction.

Fluorescent aptasensors have been designed based on different principles. One approach involves the use of silica (B1680970) nanoparticles coated with a Kanamycin B aptamer. rsc.org In the absence of kanamycin, a fluorescently labeled complementary strand is bound to the aptamer, resulting in a high fluorescence signal. The addition of kanamycin causes the displacement of the complementary strand, leading to a decrease in fluorescence. rsc.org Another design utilizes dsDNA-capped mesoporous silica nanoparticles loaded with a fluorescent dye like Rhodamine B. nih.gov The presence of kanamycin triggers the release of the dye and a subsequent increase in fluorescence. nih.gov Other fluorescent methods include the use of gold nanoparticles as quenchers and G-quadruplex DNA structures that change conformation upon binding to kanamycin. rsc.orgrsc.org

Electrochemical aptasensors have also been developed, including impedimetric sensors where the binding of kanamycin to the aptamer on an electrode surface alters the charge transfer resistance. mdpi.com Photoelectrochemical aptasensors using materials like graphite-like carbon nitride and graphene oxide have also been reported for the sensitive detection of kanamycin. acs.org

The high sensitivity and selectivity of aptasensors make them a powerful tool for Kanamycin B research, with some methods reporting detection limits in the picomolar to nanomolar range. rsc.orgnih.govrsc.orgmdpi.com

Table of Research Findings for Aptasensor-Based Kanamycin Detection

Aptasensor Type Principle Detection Limit Linear Range Reference
Fluorescent (Silica Nanoparticles) Fluorescence quenching 612 pM (453 pM in serum) Not specified rsc.org
Cantilever Array Surface stress change 50 µM 100 µM - 10 mM researchgate.net
Capacitive Microfluidic Capacitance change 16.56 aM 0.1 fM - 1 pM mdpi.com
Impedimetric Charge transfer resistance change 0.3 nM 0.7 nM - 50 nM mdpi.com
Fluorescent (G-quadruplex) Fluorescence displacement 300 pM 1 nM - 300 µM rsc.org
Fluorescent (Gold Nanoparticles) Fluorescence recovery 0.1 pM 0.1 pM - 0.1 µM rsc.org
Fluorescent (Mesoporous Silica) Dye release 7.5 nM 24.75 nM - 137.15 nM nih.gov
Photoelectrochemical Photocurrent change Not specified Not specified acs.org

Synergistic and Antagonistic Molecular Interactions of Kanamycin B

Molecular Basis of Synergism with Other Antimicrobial Agents

The combination of Kanamycin (B1662678) B with other classes of antibiotics can result in synergistic effects, primarily by targeting different bacterial functions, which hinders the development of resistance and enhances bacterial eradication. creative-diagnostics.com The molecular mechanisms underlying these interactions often involve a multi-pronged attack on the bacterial cell.

A well-documented synergistic relationship exists between aminoglycosides like kanamycin and cell-wall-active agents, such as β-lactam antibiotics (e.g., ampicillin). creative-diagnostics.comnih.gov The primary mechanism of action for β-lactams is the inhibition of transpeptidases, enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. ucl.ac.be By impairing cell wall synthesis, β-lactams increase the permeability of the bacterial envelope. semanticscholar.org This disruption facilitates the uptake of kanamycin into the bacterial cytoplasm, where it can bind to its target: the 30S ribosomal subunit. creative-diagnostics.comsemanticscholar.org Kanamycin's binding to the 16S rRNA within this subunit interferes with the decoding site, causing misreading of mRNA and halting protein synthesis, which ultimately leads to bacterial cell death. drugbank.com This dual-action approach, attacking both the cell wall and protein synthesis machinery, is more effective than either agent alone. creative-diagnostics.com

Conversely, antagonistic interactions can also occur. When Kanamycin B is combined with certain bacteriostatic antibiotics, such as chloramphenicol, a decrease in efficacy is observed. Chloramphenicol also targets the ribosome, but at the 50S subunit. Its mechanism can interfere with and block the binding of kanamycin to its target site on the 30S subunit, leading to an antagonistic outcome where the combined effect is less than that of kanamycin alone. creative-diagnostics.com

Research has demonstrated the quantitative synergistic effect of combining kanamycin with other antibiotics against resistant bacterial strains. For instance, in a study against a multi-drug resistant Staphylococcus aureus isolate, the minimum inhibitory concentrations (MIC) of ampicillin (B1664943) and kanamycin were significantly reduced when used in combination.

Antibiotic(s)MIC (µg/ml)Interaction (FIC Index*)
Ampicillin (alone)160-
Kanamycin (alone)80-
Ampicillin + Kanamycin (in combination)10 + 20Synergistic (0.562)

Data sourced from a checkerboard assay against Staphylococcus aureus. semanticscholar.org The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction; an FIC index of ≤ 0.5 is typically considered synergistic.

Another study exploring synergy with novel antimicrobial peptides found that combining them with kanamycin not only enhanced the potency but also improved the rate of bacterial killing (kill kinetics) against E. coli. nih.gov

Kanamycin B Interactions with Metal Nanoparticles at the Molecular Level

The conjugation of kanamycin with metal nanoparticles represents a promising strategy to overcome antibiotic resistance and enhance antibacterial activity. These interactions are governed by specific molecular binding and can fundamentally alter the mechanism of bacterial cell killing.

Gold Nanoparticles (AuNPs): Kanamycin can be directly involved in the synthesis of gold nanoparticles. The electron-rich amine and hydroxyl functional groups on the kanamycin molecule can act as both reducing agents, converting gold ions (Au³⁺) to neutral gold atoms (Au⁰), and as capping agents, stabilizing the newly formed nanoparticles and preventing their aggregation. researchgate.netnih.gov This single-step synthesis results in kanamycin molecules being conjugated on the surface of the AuNPs (Kan-AuNPs). researchgate.netnih.gov

The resulting Kan-AuNPs exhibit significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to free kanamycin. researchgate.net The molecular basis for this increased efficacy is multifactorial. The high density of kanamycin on the nanoparticle surface may enhance binding to the bacterial cell surface. Mechanistic studies using electron microscopy suggest that Kan-AuNPs disrupt the bacterial envelope more effectively than the free drug, leading to the leakage of cytoplasmic contents and cell death. researchgate.netnih.gov This enhanced disruption facilitates the entry of the antibiotic into the cell.

OrganismFree Kanamycin MIC (µg/ml)Kan-AuNPs MIC (µg/ml)
E. coli12.56.25
S. aureus2512.5
Kanamycin-resistant E. coli>10025

Minimum Inhibitory Concentration (MIC) data comparing free kanamycin to kanamycin-conjugated gold nanoparticles (Kan-AuNPs). researchgate.net

Silver Nanoparticles (AgNPs): A synergistic effect is also observed when kanamycin is combined with silver nanoparticles. nih.govresearchgate.net AgNPs are known to interact with and disrupt the bacterial outer membrane, increasing its permeability. nih.govmdpi.com This action facilitates the entry of kanamycin into the cell, allowing it to reach its intracellular target, the ribosome, more efficiently. nih.gov The molecular interaction between kanamycin and AgNPs can involve chelation, where the hydroxyl and amido groups of the kanamycin molecule bind to the surface of the silver nanoparticles. mdpi.com This combination has been shown to increase the antibacterial efficacy against various pathogens, including Klebsiella pneumoniae and E. coli. nih.govresearchgate.net The enhancement of antibacterial action for antibiotic-adsorbed AgNPs can be significant, with studies showing an increase in the zone of inhibition by up to 100% for kanamycin when adsorbed on AgNPs. rsc.org

Nickel Oxide Nanoparticles (NiO NPs): Recent research has also explored the synergy between kanamycin and nickel-based nanoparticles. A biocomposite of exopolysaccharide-capped NiO nanoparticles was found to potentiate the effect of kanamycin against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The proposed mechanism suggests that the Ni-composite destabilizes the bacterial cell membrane, providing easier access for kanamycin to enter the cell and exert its inhibitory effect on protein synthesis. nih.gov This combination resulted in a fourfold synergistic enhancement of kanamycin's antibacterial effect. nih.gov

Q & A

Q. What are the key enzymatic steps distinguishing kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus?

Kanamycin B is synthesized via a pathway involving KanN (2'-N-acetylparomamine deacetylase), while kanamycin A is produced through the conversion of kanamycin B by KanJ and KanK enzymes. This linear pathway contrasts with earlier hypotheses of parallel pathways . To validate this, researchers should:

  • Perform gene knockout studies (e.g., ΔkanJ or ΔkanK strains) and quantify intermediates via HPLC-ELSD .
  • Use qRT-PCR to compare transcription levels of kanJ and kanK across wild-type and engineered strains .

Q. What analytical methods are recommended for quantifying kanamycin B and its derivatives in fermentation broths?

High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) is the gold standard. Key parameters include:

  • Column : Reverse-phase C18.
  • Mobile phase : 0.2 mol/L trifluoroacetic acid at 0.8 mL/min.
  • Detection : ELSD at 45°C evaporation temperature and 3.5 bar nitrogen pressure . For structural confirmation, use ESI-MS with positive-ion mode (50–1000 m/z range) and validate against NMR data .

Advanced Research Questions

Q. How can researchers address plasmid instability in genetically engineered S. kanamyceticus strains?

Plasmid loss in strains like JKE1–JKE4 can be mitigated by:

  • Using φC31-derived integration vectors to reduce episomal replication .
  • Screening for mutations in integrase genes (e.g., PHJK1 D310C) that impair stability .
  • Monitoring plasmid retention via antibiotic resistance markers and optimizing fermentation conditions (e.g., temperature, inducer concentration) .

Q. How to resolve contradictions in proposed parallel vs. linear biosynthetic pathways for kanamycin A?

Discrepancies arise from conflicting evidence on KanN’s role. To clarify:

  • Conduct isotopic labeling studies to trace precursor incorporation into kanamycin A vs. B .
  • Compare metabolite profiles of ΔkanN strains with wild-type using LC-MS/MS. If kanamycin A production persists, it suggests a linear pathway .

Q. What experimental designs are optimal for assessing KanJ/KanK enzyme activity in vitro?

  • Cell-free extract preparation : Lyse mycelia via sonication in Tris-HCl buffer (pH 7.5) and centrifuge at 12,000 × g .
  • Enzyme assay : Incubate extracts with 2 mM kanamycin B at 28°C for 18 h. Quantify kanamycin A via HPLC-ELSD and normalize activity to wild-type controls .
  • Controls : Use heat-inactivated extracts to account for non-enzymatic degradation .

Q. What structural mechanisms underlie kanamycin B resistance in enzymes like ApmA?

ApmA, a β-helix acetyltransferase, confers resistance via:

  • Substrate promiscuity : A flexible binding pocket accommodates kanamycin B’s C6′ amine and C3 hydroxyl groups .
  • Acetylation sites : Positioned at N6′ (kanamycin B) vs. N3 (kanamycin A), resolved via X-ray crystallography of ligand-bound complexes (PDB: 8APM) .

Q. How to model kanamycin-induced ototoxicity in vitro while controlling for oxidative stress?

  • Cell lines : Use HEI-OC1 auditory cells treated with 20 mM kanamycin for 24 h .
  • ROS measurement : Apply DCFH-DA fluorescent probes and validate with N-acetylcysteine (NAC) to suppress apoptosis .
  • Western blotting : Monitor METTL3 expression, which inversely correlates with kanamycin-induced ROS .

Q. What strategies improve plasmid retention in antibiotic-free fermentation systems?

  • Inducer optimization : Reduce IPTG to 0.1 mM to minimize metabolic burden .
  • Synthetic condensates : Engineer phase-separated protein scaffolds to enhance plasmid partitioning .
  • Statistical design : Use ANOVA to identify factors (e.g., pH, temperature) affecting plasmid stability .

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